molecular formula C9H7Cl3O B1460310 3',5'-Dichloro-4'-methylphenacyl chloride CAS No. 1803729-02-3

3',5'-Dichloro-4'-methylphenacyl chloride

Cat. No.: B1460310
CAS No.: 1803729-02-3
M. Wt: 237.5 g/mol
InChI Key: VOQSIZVMOGJRKK-UHFFFAOYSA-N
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Description

3',5'-Dichloro-4'-methylphenacyl chloride (CAS: 1803729-02-3) is a halogenated aromatic compound with the molecular formula C₉H₇Cl₃O and a molecular weight of 238. It features a phenacyl chloride backbone substituted with two chlorine atoms at the 3' and 5' positions and a methyl group at the 4' position. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials .

Key physical properties include:

  • Boiling Point: Not explicitly reported, but structurally similar compounds (e.g., 3,5-dichloro-4-methylacetophenone) exhibit boiling points >200°C .
  • Density: ~1.5 g/cm³ (estimated based on halogenated analogs) .
  • Reactivity: The α-chloroketone group renders it highly electrophilic, enabling nucleophilic substitution reactions for functional group transformations .

Properties

IUPAC Name

2-chloro-1-(3,5-dichloro-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O/c1-5-7(11)2-6(3-8(5)12)9(13)4-10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQSIZVMOGJRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Halogen Substitution: The 3',5'-dichloro substitution in the target compound enhances electrophilicity compared to mono-chloro analogs (e.g., 2-chloro-N-(2-chloro-4-hydroxyphenyl)acetamide) .
  • Polarity : Difluoromethoxy-substituted derivatives (e.g., 3',5'-dichloro-4'-(difluoromethoxy)phenacyl chloride) exhibit higher molecular weights and altered solubility profiles due to fluorine's electronegativity .

Preparation Methods

Chlorination of 4'-Methylphenacyl Chloride

The primary and most documented method for preparing 3',5'-Dichloro-4'-methylphenacyl chloride involves the selective chlorination of 4'-methylphenacyl chloride. This process is typically carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3).

  • Reaction Conditions :

    • Chlorine gas is bubbled through a solution of 4'-methylphenacyl chloride.
    • Iron(III) chloride acts as a Lewis acid catalyst to facilitate electrophilic aromatic substitution.
    • The reaction temperature is carefully maintained between 0 to 5°C to control the exothermic nature of the chlorination and to prevent over-chlorination or side reactions.
  • Process Control :

    • The low temperature helps in selective chlorination at the 3' and 5' positions of the aromatic ring.
    • Continuous flow reactors are often employed in industrial settings to enhance control over reaction parameters such as temperature, chlorine gas flow rate, and reaction time.
  • Purification :

    • Post-reaction, the crude product is purified by recrystallization and/or distillation to remove impurities and unreacted starting materials.
    • These purification steps ensure high purity and yield of the target compound.
Parameter Details
Starting Material 4'-Methylphenacyl chloride
Chlorinating Agent Chlorine gas (Cl2)
Catalyst Iron(III) chloride (FeCl3)
Temperature 0–5°C
Reaction Type Electrophilic aromatic substitution
Purification Methods Recrystallization, distillation
Industrial Scale Continuous flow reactors for scale-up

This method is well-established and forms the basis for commercial production of this compound due to its efficiency and selectivity.

Research Findings and Optimization

  • Catalyst Role : Iron(III) chloride is crucial in activating chlorine gas for electrophilic substitution, enhancing the reaction rate and regioselectivity.
  • Temperature Control : Maintaining low temperatures (0–5°C) is essential to avoid poly-chlorination and to achieve selective substitution at the 3' and 5' positions.
  • Industrial Scale-Up : Use of continuous flow reactors allows precise control of reaction parameters, improving yields and reproducibility while minimizing hazardous chlorine gas exposure.
  • Purification Techniques : Recrystallization solvents and distillation conditions are optimized to maximize purity and recovery of the product.

Summary Table of Preparation Methods

Step Reagents/Conditions Purpose/Outcome
Starting Material 4'-Methylphenacyl chloride Substrate for chlorination
Chlorination Chlorine gas, FeCl3 catalyst, 0–5°C Electrophilic aromatic substitution to add Cl at 3' and 5' positions
Reaction Control Temperature control, continuous flow setup Prevent over-chlorination, improve selectivity
Purification Recrystallization, distillation Remove impurities, isolate pure product

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3',5'-Dichloro-4'-methylphenacyl chloride
Reactant of Route 2
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3',5'-Dichloro-4'-methylphenacyl chloride

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